4,8-Dimethylnona-3,7-dien-1-ol
CAS No.: 74380-61-3
Cat. No.: VC19349600
Molecular Formula: C11H20O
Molecular Weight: 168.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74380-61-3 |
|---|---|
| Molecular Formula | C11H20O |
| Molecular Weight | 168.28 g/mol |
| IUPAC Name | 4,8-dimethylnona-3,7-dien-1-ol |
| Standard InChI | InChI=1S/C11H20O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8,12H,4-5,7,9H2,1-3H3 |
| Standard InChI Key | DFZMKOVWHYSLQF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCCC(=CCCO)C)C |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
4,8-Dimethylnona-3,7-dien-1-ol belongs to the acyclic monoterpenoid class, characterized by a 9-carbon backbone with methyl branches at positions 4 and 8 . The compound’s IUPAC name, (3E)-4,8-dimethylnona-3,7-dien-1-ol, reflects the trans configuration of the double bond at position 3 . The hydroxyl group at position 1 introduces polarity, influencing its solubility and reactivity.
Key Structural Attributes:
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Double Bonds: The 3E and 7E configurations contribute to rigidity and planar regions, affecting intermolecular interactions .
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Stereoisomerism: The Z-isomer, (3Z)-4,8-dimethylnona-3,7-dien-1-ol (CAS: 12310459), has been synthesized but is less prevalent in natural sources .
Spectroscopic Characterization
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data confirm the structure. The NIST WebBook reports a molecular ion peak at m/z 168.2759, consistent with the molecular formula . Infrared (IR) spectroscopy reveals O–H stretching at 3300–3500 cm and C=C stretches at 1640–1680 cm .
Synthesis Methods
Enzymatic Synthesis
Prenyl chain-elongating enzymes catalyze the biosynthesis of 4,8-dimethylnona-3,7-dien-1-ol in plants such as Nicotiana tabacum, where it occurs naturally . These enzymes facilitate the sequential addition of isoprene units to form the carbon skeleton.
Boron-Mediated Coupling
A boron-based approach involves the reaction of geranylborane with formaldehyde, yielding the target compound with >75% efficiency . This method, detailed in Organic Syntheses, emphasizes stereocontrol at the 3E position .
Reduction of Carboxylic Derivatives
Catalytic hydrogenation of 4,8-dimethylnona-3,7-dienoic acid using palladium on carbon (Pd/C) produces the alcohol with minimal isomerization.
Stereoselective Isomerization
Photoisomerization of the 3Z isomer under UV light achieves partial conversion to the 3E form, though yields remain moderate (50–60%) .
Industrial Applications
Perfumery
As a key intermediate, 4,8-dimethylnona-3,7-dien-1-ol contributes to floral and citrus fragrance profiles. Its volatility (estimated vapor pressure: 0.03 mmHg at 25°C) ensures sustained scent release .
Flavor Enhancement
In trace amounts (<1 ppm), it imparts fresh, green notes to food products, though regulatory approvals remain pending in some regions .
Chemical Synthesis
The compound serves as a precursor for:
Environmental and Regulatory Considerations
Environmental Fate
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Persistence: BIOWIN 3 model predicts moderate persistence (score: 2.9) .
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Bioaccumulation: Low potential (log P: 3.06), with risk quotients (PEC/PNEC) <1 in Europe and North America .
Regulatory Status
Comparative Analysis with Structural Analogs
Homogeraniol (CAS: 459-88-1)
Homogeraniol shares a similar backbone but lacks the 7E double bond. It exhibits stronger antimicrobial activity (MIC: 128 μg/mL vs. S. aureus) but higher volatility .
Linalool (CAS: 78-70-6)
Unlike 4,8-dimethylnona-3,7-dien-1-ol, linalool’s tertiary alcohol structure reduces oxidative stability, limiting its use in high-temperature applications .
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